5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
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Overview
Description
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, dichloro substitutions, and a dihydropyrazolo[1,5-C][1,3]benzoxazine core
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Introduction of Dichloro Substitutions: The dichloro groups are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination followed by substitution with chlorine.
Construction of the Dihydropyrazolo[1,5-C][1,3]benzoxazine Core: This step involves cyclization reactions, often catalyzed by palladium (Pd) catalysts in the presence of bases like cesium carbonate (Cs2CO3) and solvents such as toluene.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound’s ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cellular mechanisms and pathways.
Industrial Applications: Its unique structure and reactivity profile make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of benzodioxole and dichloro substitutions. Similar compounds include:
1,3-Benzodioxole: A simpler structure with bioactive properties, often used in pesticides and pharmaceuticals.
Indole-based Antitubulin Agents: Compounds with similar mechanisms of action but different structural motifs.
Methylenedioxyphenyl Derivatives: Compounds containing the methylenedioxyphenyl group, known for their bioactivity.
Properties
CAS No. |
302914-20-1 |
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Molecular Formula |
C23H16Cl2N2O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-15-9-16-19-11-18(13-4-2-1-3-5-13)26-27(19)23(30-22(16)17(25)10-15)14-6-7-20-21(8-14)29-12-28-20/h1-10,19,23H,11-12H2 |
InChI Key |
MMVXZRVACCTCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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